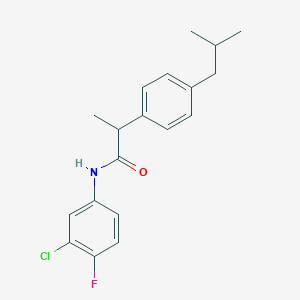
N-(3-chloro-4-fluorophenyl)-2-(4-isobutylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-2-(4-isobutylphenyl)propanamide, also known as CFIP, is a synthetic compound that belongs to the family of amide derivatives. It is widely used in scientific research for its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(4-isobutylphenyl)propanamide is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways involved in cell growth, differentiation, and apoptosis. N-(3-chloro-4-fluorophenyl)-2-(4-isobutylphenyl)propanamide has been shown to inhibit the activity of certain enzymes and transcription factors that are essential for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-2-(4-isobutylphenyl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are crucial processes for tumor metastasis. Additionally, N-(3-chloro-4-fluorophenyl)-2-(4-isobutylphenyl)propanamide has demonstrated anti-inflammatory and analgesic effects, which may be mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-fluorophenyl)-2-(4-isobutylphenyl)propanamide has several advantages for lab experiments, including its high potency and selectivity towards cancer cells, as well as its ability to induce cell cycle arrest and apoptosis. However, N-(3-chloro-4-fluorophenyl)-2-(4-isobutylphenyl)propanamide also has some limitations, such as its low solubility in aqueous solutions and potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for N-(3-chloro-4-fluorophenyl)-2-(4-isobutylphenyl)propanamide research, including the development of more efficient synthesis methods, the optimization of its therapeutic properties, and the identification of novel targets and signaling pathways for cancer treatment. Additionally, N-(3-chloro-4-fluorophenyl)-2-(4-isobutylphenyl)propanamide may have potential applications in other fields, such as neurology and immunology, which warrant further investigation.
Conclusion:
In conclusion, N-(3-chloro-4-fluorophenyl)-2-(4-isobutylphenyl)propanamide is a synthetic compound that has shown promising therapeutic properties in scientific research. Its potential applications in cancer treatment, anti-inflammation, and analgesia make it a valuable candidate for further investigation. However, more research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Métodos De Síntesis
N-(3-chloro-4-fluorophenyl)-2-(4-isobutylphenyl)propanamide can be synthesized through a multi-step process involving the reaction of 4-isobutylacetophenone with 3-chloro-4-fluoroaniline in the presence of a base. The resulting intermediate is then treated with propionyl chloride to obtain N-(3-chloro-4-fluorophenyl)-2-(4-isobutylphenyl)propanamide. The purity and yield of the final product can be optimized through various purification techniques, such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-fluorophenyl)-2-(4-isobutylphenyl)propanamide has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer. N-(3-chloro-4-fluorophenyl)-2-(4-isobutylphenyl)propanamide has also demonstrated anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
Propiedades
Fórmula molecular |
C19H21ClFNO |
|---|---|
Peso molecular |
333.8 g/mol |
Nombre IUPAC |
N-(3-chloro-4-fluorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C19H21ClFNO/c1-12(2)10-14-4-6-15(7-5-14)13(3)19(23)22-16-8-9-18(21)17(20)11-16/h4-9,11-13H,10H2,1-3H3,(H,22,23) |
Clave InChI |
APSNSJLBIGECBQ-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC(=C(C=C2)F)Cl |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC(=C(C=C2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





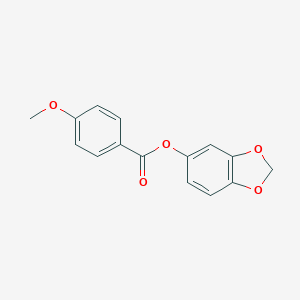
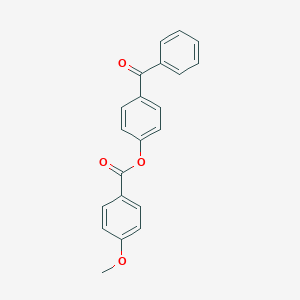

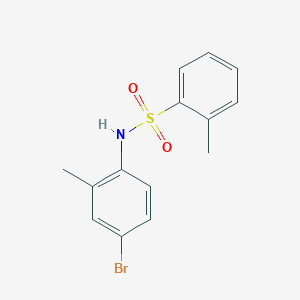


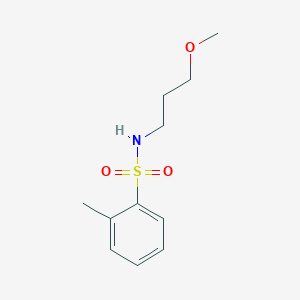
![4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide](/img/structure/B290723.png)
![4-[(4-Ethoxybenzoyl)oxy]-2-methylphenyl 4-ethoxybenzoate](/img/structure/B290726.png)

![4-[(4-Ethoxybenzoyl)amino]-3-methylphenyl 4-ethoxybenzoate](/img/structure/B290729.png)
